molecular formula C18H18N2O3S2 B2892238 3-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide CAS No. 868677-66-1

3-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide

Cat. No. B2892238
CAS RN: 868677-66-1
M. Wt: 374.47
InChI Key: DGXDXSINRTXQFI-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it an ideal candidate for use in a variety of laboratory experiments. In

Scientific Research Applications

Photodynamic Therapy Applications

One study discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit remarkable properties as photosensitizers in photodynamic therapy (PDT), showing good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Their potential for treating cancer through PDT is highlighted, underscoring the importance of such derivatives in medical research (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor and Antibacterial Activity

Research on novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives has demonstrated significant in vitro antitumor activity. Specifically, one compound showed remarkable activity and selectivity towards non-small cell lung cancer and melanoma cell lines, indicating the potential of benzenesulfonamide derivatives in developing new anticancer drugs (Sławiński & Brzozowski, 2006).

Environmental Occurrence and Analysis

A review of benzotriazoles, benzothiazoles, and benzenesulfonamides outlines their classification as emerging organic pollutants, with some being considered ubiquitous water contaminants. This study covers analytical methods for determining these compounds in environmental matrices and their behavior during sewage treatment, emphasizing their environmental impact and the need for monitoring and removal technologies (Herrero et al., 2014).

Synthetic Applications and Molecular Docking Studies

Another study focuses on the synthesis, spectroscopic characterizations, enzyme inhibition, molecular docking study, and DFT calculations of new Schiff bases derived from sulfamethoxazole. These compounds were evaluated for their effects on various enzyme activities, demonstrating significant inhibitory action on enzymes like cholesterol esterase, tyrosinase, and α-amylase. The study provides insights into the interaction of these compounds with enzyme active sites, contributing to the development of novel inhibitors for therapeutic applications (Alyar et al., 2019).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-12-8-9-13(2)17-16(12)20-18(24-17)19-15(21)10-11-25(22,23)14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXDXSINRTXQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide

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